Hydroxindasol

Indole chemistry Serotonin antagonist CNS stimulant

Hydroxindasol (CAS 7008-15-3, UNII: 880XXO778K) is a synthetic indole derivative with the IUPAC name 3-(2-aminoethyl)-1-[(4-methoxyphenyl)methyl]-2-methylindol-5-ol, bearing the molecular formula C₁₉H₂₂N₂O₂ and a monoisotopic mass of 310.168 Da. It is classified within the organic compound class of serotonins, structurally characterized by an indole core with an aminoethyl group at position 3 and a hydroxyl group at position 5.

Molecular Formula C19H22N2O2
Molecular Weight 310.4 g/mol
CAS No. 7008-15-3
Cat. No. B1617788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxindasol
CAS7008-15-3
Molecular FormulaC19H22N2O2
Molecular Weight310.4 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(N1CC3=CC=C(C=C3)OC)C=CC(=C2)O)CCN
InChIInChI=1S/C19H22N2O2/c1-13-17(9-10-20)18-11-15(22)5-8-19(18)21(13)12-14-3-6-16(23-2)7-4-14/h3-8,11,22H,9-10,12,20H2,1-2H3
InChIKeyAYYHIZJKRIKWCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hydroxindasol (CAS 7008-15-3): Serotonin Antagonist and CNS Stimulant – Compound Identity and Regulatory Status for Research Procurement


Hydroxindasol (CAS 7008-15-3, UNII: 880XXO778K) is a synthetic indole derivative with the IUPAC name 3-(2-aminoethyl)-1-[(4-methoxyphenyl)methyl]-2-methylindol-5-ol, bearing the molecular formula C₁₉H₂₂N₂O₂ and a monoisotopic mass of 310.168 Da [1]. It is classified within the organic compound class of serotonins, structurally characterized by an indole core with an aminoethyl group at position 3 and a hydroxyl group at position 5 [2]. Historically designated as a CNS stimulant (精神振奋药) and a serotonin (5-HT) antagonist , Hydroxindasol was assigned an International Nonproprietary Name (INN) in 1959 but was never advanced to clinical development or marketing [3]. It is listed in the FDA Established Names and Unique Ingredient Identifier Codes Terminology as a distinct pharmacologic substance and is registered in DrugBank as an experimental small molecule drug (DB20308) [4].

Why Hydroxindasol Cannot Be Substituted by Generic Indole-Based Serotonin Antagonists: Structural Specificity and Functional Divergence


Substituting Hydroxindasol with another indole-based serotonin antagonist or CNS stimulant without explicit comparative data introduces substantial risk of functional non-equivalence. The compound occupies a unique chemical space defined by the simultaneous presence of a free 5-hydroxyl group, a 1-(4-methoxybenzyl) substituent, and a 2-methyl-3-(2-aminoethyl)indole scaffold . Its closest structural congener, Hydroxindasate (CAS 7008-14-2), differs by a single acetylation at the 5-position (5-acetoxy vs. 5-hydroxy), yet this modification redirects pharmacological classification from CNS stimulant to diuretic, demonstrating the extreme functional sensitivity of this scaffold to minor structural perturbations . Even among indole-based serotonin antagonists, divergent substitution patterns produce distinct receptor subtype selectivity profiles, as evidenced by comparative studies on indole derivatives at 5-HT₁, 5-HT₂, and 5-HT₃ receptors, where 5-oxy substituent rank order potency follows 5-OH > MeO = 5H > BzO [1]. In the absence of direct comparative pharmacological data for Hydroxindasol itself, generic substitution carries an unquantifiable risk of altered target engagement, off-target liability, and physicochemical behavior, making compound-specific procurement the only scientifically defensible choice.

Hydroxindasol (CAS 7008-15-3) Differential Evidence: Quantitative Comparison Against Closest Analogs


Structural Differentiation from Hydroxindasate: Free 5-Hydroxyl Versus 5-Acetoxy Determines Pharmacological Classification

Hydroxindasol differs from its closest congener, Hydroxindasate (CAS 7008-14-2), by a single functional group at the indole 5-position: a free hydroxyl (–OH) versus an acetylated hydroxyl (–OAc). This single modification alters the molecular formula from C₁₉H₂₂N₂O₂ (MW 310.40) to C₂₁H₂₄N₂O₃ (MW 352.43) and, critically, redirects the pharmacological classification from CNS stimulant (Hydroxindasol) to diuretic (Hydroxindasate), as catalogued in the Chinese Pharmacopoeia Commission drug dictionary . The free 5-OH group is also a key determinant of serotonin receptor affinity rank order among indole derivatives, where 5-OH substitution consistently confers superior potency relative to 5-MeO, 5-H, or 5-BzO congeners in 5-HT₁ receptor binding assays [1].

Indole chemistry Serotonin antagonist CNS stimulant Structure-activity relationship

Physicochemical Differentiation: Computed Density and Thermal Stability Profile Versus Hydroxindasate

Computed physicochemical parameters differentiate Hydroxindasol from Hydroxindasate in properties relevant to handling, formulation, and analytical method development. Hydroxindasol exhibits a computed density of 1.18 g/cm³ and a boiling point of 546.9°C at 760 mmHg (flash point 284.6°C) . While corresponding computed thermal data for Hydroxindasate are not publicly available, the molecular weight difference (310.40 vs. 352.43 g/mol) and the presence of the additional acetyl group predict altered solubility, logP, and thermal behavior, which directly impact chromatographic retention, sample preparation, and stability under storage conditions .

Physicochemical characterization Thermal stability Formulation science Analytical reference standard

Regulatory Identity: FDA Unique Ingredient Identifier (UNII) as a GxP Procurement Requirement

Hydroxindasol possesses a formally assigned FDA Unique Ingredient Identifier (UNII: 880XXO778K) within the FDA Substance Registration System, as documented by the NCI Enterprise Vocabulary Services [1]. This UNII code serves as a non-proprietary, unambiguous substance identifier required for regulatory submissions, clinical trial applications, and GxP-compliant procurement documentation. In contrast, generic indole derivatives or serotonin antagonists such as Tipindole (CAS 7489-66-9), while possessing their own distinct UNII codes, cannot satisfy documentation requirements that explicitly specify Hydroxindasol. The UNII system is designed to prevent exactly this form of unverified substitution by providing a unique, permanently assigned code for each distinct molecular entity [2].

Regulatory compliance GxP procurement FDA UNII Substance registration

Enzymatic Activity Profile: Weak Inhibition of Indolethylamine N-Methyltransferase as the Sole Reported Biochemical Target Engagement Data

The only quantitative biochemical activity datum publicly available for Hydroxindasol is a Ki value of 12,000 nM (12 µM) against human indolethylamine N-methyltransferase (INMT), as curated in BindingDB and ChEMBL (CHEMBL2368635) [1]. This represents weak inhibitory activity. No comparative INMT inhibition data exist for Hydroxindasate or Tipindole in the same curated databases, preventing a direct comparator-based assessment. However, the presence of this single datapoint distinguishes Hydroxindasol from the majority of non-annotated indole derivatives catalogued in ZINC15, where Hydroxindasol itself is flagged with the statement: 'There is no known activity for this compound,' indicating that even this weak activity datum was not captured in ChEMBL 20 [2]. This underscores the general paucity of pharmacological annotation for this compound class and highlights that any reported activity, however weak, constitutes a differentiation point.

Enzyme inhibition Indolethylamine N-methyltransferase Biochemical assay Target engagement

Hydroxindasol (CAS 7008-15-3): Evidence-Anchored Research and Industrial Application Scenarios


Serotonin Receptor Pharmacology Research: Indole Scaffold Tool Compound

Hydroxindasol, classified as a serotonin antagonist per its INN designation , serves as a structurally defined indole-based tool compound for investigating serotonin receptor subtype pharmacology. Its free 5-hydroxyl group places it at the highest-potency end of the established 5-oxy substituent rank order for 5-HT₁ receptor binding (5-OH > MeO = 5H > BzO) [1], making it the preferred choice over 5-methoxy or unsubstituted indole congeners for studies requiring maximal target engagement probability at this receptor subtype. Researchers must note the absence of experimentally determined receptor binding Ki values for Hydroxindasol itself, necessitating de novo pharmacological characterization in any study.

Analytical Reference Standard for Indole Alkaloid Method Development

The computed physicochemical properties of Hydroxindasol (density 1.18 g/cm³, boiling point 546.9°C at 760 mmHg) provide a defined chromatographic profile distinct from its 5-acetoxy congener Hydroxindasate (MW 352.43 vs. 310.40). This 13.5% molecular weight differential ensures baseline resolution in reverse-phase HPLC and unambiguous mass spectrometric identification [1]. Hydroxindasol is therefore suitable as a reference standard for developing and validating analytical methods targeting indole-based serotonin modulators, where accurate retention time and mass spectral libraries require compound-specific, not class-generic, reference materials.

GxP-Compliant Preclinical Procurement Requiring FDA UNII Identity

In any regulated preclinical research environment requiring traceable substance identity documentation (GLP toxicology, GMP impurity profiling, or IND-enabling studies), Hydroxindasol's FDA-assigned UNII code (880XXO778K) provides the requisite unambiguous identifier that generic indole derivatives or non-registered analogs cannot furnish. Procurement specifications that mandate a specific UNII code inherently exclude substitution by any compound lacking this identifier, regardless of structural similarity. This regulatory identity criterion is particularly relevant for contract research organizations and pharmaceutical development programs requiring auditable supply chain documentation.

Indolethylamine N-Methyltransferase (INMT) Biochemical Probe

Hydroxindasol is the only compound among its immediate structural analogs (Hydroxindasate, Tipindole) with publicly documented inhibitory activity against human indolethylamine N-methyltransferase, albeit with weak affinity (Ki = 12,000 nM) . For researchers studying INMT function, endogenous N-methylated tryptamine biosynthesis, or the biochemical pathways linking serotonin metabolism to trace amine formation, Hydroxindasol provides a starting scaffold for structure-activity relationship studies. The absence of INMT activity data for comparator indole derivatives means Hydroxindasol currently occupies a unique, if preliminary, position as a biochemically annotated reference point in this target space.

Quote Request

Request a Quote for Hydroxindasol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.